molecular formula C14H20N2O3 B5174219 N'-tert-butyl-N-(4-ethoxyphenyl)oxamide

N'-tert-butyl-N-(4-ethoxyphenyl)oxamide

Cat. No.: B5174219
M. Wt: 264.32 g/mol
InChI Key: WQZWFJVKRFLJGD-UHFFFAOYSA-N
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Description

N'-tert-butyl-N-(4-ethoxyphenyl)oxamide is a disubstituted oxamide derivative featuring a tert-butyl group on one nitrogen atom and a 4-ethoxyphenyl group on the other. Oxamides are characterized by a central oxalyl backbone (-NH-CO-CO-NH-) with substituents that dictate their physical, chemical, and functional properties. The tert-butyl group introduces steric bulk and hydrophobicity, while the 4-ethoxyphenyl group contributes aromaticity and moderate polarity due to the ethoxy substituent. This combination likely influences solubility, thermal stability, and reactivity compared to simpler oxamides .

Properties

IUPAC Name

N'-tert-butyl-N-(4-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-5-19-11-8-6-10(7-9-11)15-12(17)13(18)16-14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZWFJVKRFLJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-tert-butyl-N-(4-ethoxyphenyl)oxamide typically involves the reaction of tert-butylamine with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N’-tert-butyl-N-(4-ethoxyphenyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N’-tert-butyl-N-(4-ethoxyphenyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxamides or other derivatives.

Scientific Research Applications

N’-tert-butyl-N-(4-ethoxyphenyl)oxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-tert-butyl-N-(4-ethoxyphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In biological systems, it may modulate signaling pathways and cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Oxamide Derivatives

Structural and Conformational Differences

The conformation of oxamides is highly dependent on N-substituents. For example:

  • N,N′-Dipropyloxamide : Propyl chains adopt a twisted conformation with N1–C3–C2–C1 torsion angles of ~68.9°, forming hydrogen-bonded R₂²(10) motifs in crystals .
  • Tetraalkyloxamides (e.g., tetraethyloxamide) : These derivatives exhibit severe twisting due to steric hindrance, reducing crystallinity and increasing hygroscopicity .
  • Aryl-substituted oxamides (e.g., N,N′-diaryl derivatives): Aromatic groups promote planar conformations, enhancing π-π stacking but reducing solubility in nonpolar solvents .

N'-tert-butyl-N-(4-ethoxyphenyl)oxamide combines steric bulk (tert-butyl) and partial aromaticity (4-ethoxyphenyl). The tert-butyl group likely disrupts packing efficiency, reducing melting points compared to purely aryl-substituted oxamides, while the ethoxyphenyl group may introduce moderate polarity.

Table 1: Structural and Physical Properties of Selected Oxamides
Compound Substituents Melting Point (°C) Solubility Trends
Oxamide Unsubstituted Decomposes ~419 Very low in water
N,N′-Dipropyloxamide Propyl, Propyl Not reported Moderate in polar solvents
Tetraethyloxamide Ethyl, Ethyl, Ethyl, Ethyl ~50 High in nonpolar solvents
N,N′-Di(4-ethoxyphenyl)oxamide 4-ethoxyphenyl, 4-ethoxyphenyl Not reported Low in water, moderate in organic solvents
Target Compound tert-butyl, 4-ethoxyphenyl Estimated 100–150* Low in water, moderate in polar aprotic solvents

*Estimated based on trends for alkyl-aryl hybrids .

Chemical Reactivity and Functional Performance

  • Hydrolysis and Stability: Unsubstituted oxamide hydrolyzes slowly due to low solubility, making it a slow-release nitrogen fertilizer .
  • The target compound’s substituents may enhance stability in non-aqueous systems, though this requires validation .

Spectroscopic Properties

  • UV Absorption : Alkyl-substituted oxamides exhibit weak absorption bands at 310–240 nm and intense bands at 250–180 nm. The 4-ethoxyphenyl group in the target compound may introduce conjugation effects, red-shifting absorption compared to alkyl derivatives (e.g., tetraethyloxamide) .
  • Phosphorescence : N,N′-Dialkyloxamides show phosphorescence at ~370 nm. The aromatic substituent in the target compound could quench emission due to enhanced intersystem crossing, though this remains speculative .

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